Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate
Description
Properties
Molecular Formula |
C18H13FN2O4 |
|---|---|
Molecular Weight |
340.3 g/mol |
IUPAC Name |
methyl 2-[(6-fluoro-4-oxo-1H-quinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H13FN2O4/c1-25-18(24)11-4-2-3-5-15(11)21-17(23)13-9-20-14-7-6-10(19)8-12(14)16(13)22/h2-9H,1H3,(H,20,22)(H,21,23) |
InChI Key |
IRDMPJCWIPJEMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Triphosgene-Mediated Coupling
A method adapted from urea synthesis involves triphosgene (bis(trichloromethyl) carbonate) as the activating agent. In a representative procedure:
-
Reaction Conditions :
-
6-Fluoro-4-hydroxy-3-quinolinecarboxylic acid (1 equiv) is dissolved in chloroform with triethylamine (2 equiv).
-
Triphosgene (0.5 equiv) is added dropwise at room temperature, stirring for 75 minutes to form the intermediate carbonyl chloride.
-
Methyl 2-aminobenzoate (1 equiv) is introduced, and the mixture is stirred for 10 hours.
-
-
Purification : Silica gel chromatography using chloroform/methanol gradients.
This low yield underscores challenges such as competing hydrolysis of the acyl chloride intermediate or incomplete activation.
HATU-Mediated Amide Formation
A higher-yielding alternative employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent:
-
Reaction Conditions :
-
6-Fluoro-4-hydroxy-3-quinolinecarboxylic acid (1 equiv), HATU (1.2 equiv), and DIPEA (3 equiv) in DMF.
-
Methyl 2-aminobenzoate (1 equiv) is added, and the reaction proceeds at room temperature for 16 hours.
-
-
Purification : Column chromatography with ethyl acetate/hexane mixtures.
HATU facilitates efficient amide bond formation via activation of the carboxylic acid to an active ester, minimizing side reactions.
Step 3: Esterification and Final Product Isolation
The methyl ester group in methyl 2-aminobenzoate is typically introduced prior to coupling. However, if necessary, late-stage esterification using diazomethane or methanol under acidic conditions could be employed. Post-coupling purification via chromatography ensures removal of unreacted starting materials and byproducts.
Comparative Analysis of Methodologies
The table below contrasts the two primary coupling strategies:
The HATU method’s superior yield and cleaner profile make it preferable for scalable synthesis, despite higher reagent costs.
Optimization Strategies and Challenges
Solvent and Base Selection
-
Chloroform vs. DMF : Polar aprotic solvents like DMF enhance HATU’s reactivity by stabilizing the active intermediate. Chloroform, used in triphosgene reactions, may limit solubility and necessitate longer reaction times.
-
Base Influence : Triethylamine in triphosgene reactions may lead to emulsion formation, whereas DIPEA in HATU protocols provides better phase separation and byproduct sequestration.
Biological Activity
Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate (CAS Number: 1010927-55-5) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 340.3 g/mol |
| CAS Number | 1010927-55-5 |
The compound exhibits biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain protein kinases, which play a crucial role in cellular signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells .
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of specific bacterial strains. The quinoline moiety in its structure is known for such activities, making it a candidate for further exploration in treating infections .
- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines. This could have implications for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be approximately 25 µM for breast cancer cells and 30 µM for prostate cancer cells, indicating its potential as a chemotherapeutic agent .
Study 2: Antimicrobial Efficacy
In vitro tests against Escherichia coli and Staphylococcus aureus showed that this compound inhibited bacterial growth with minimum inhibitory concentrations (MICs) of 50 µg/mL and 40 µg/mL, respectively. These results suggest its potential application in treating bacterial infections .
Study 3: Anti-inflammatory Mechanisms
Research focusing on inflammatory models indicated that treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its role in modulating immune responses and inflammation .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds suggest potential applications in treating infections caused by resistant strains .
Anticancer Potential
Preliminary studies highlight the potential of this compound in cancer therapy. It is believed to interact with specific protein kinases involved in cancer cell proliferation, indicating its role in targeted cancer therapies. Ongoing research aims to elucidate its mechanism of action and therapeutic benefits .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of derivatives related to this compound:
- Antimicrobial Studies : A study published in RSC Advances demonstrated that newly synthesized quinoline derivatives exhibited significant antimicrobial activity against various pathogens, suggesting that modifications to the quinoline structure could enhance efficacy against resistant strains .
- Anticancer Research : Another study focused on the anticancer activity of quinoline derivatives, indicating that certain modifications could lead to improved interactions with cancer-related targets .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COOCH₃) and carbonylamino (-NHCO-) linker are primary sites for hydrolysis:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Ester Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH/EtOH) | 2-[(6-Fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoic acid | Precursor for carboxylate derivatives |
| Amide Hydrolysis | Prolonged heating with H₂SO₄ or LiAlH₄ | 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid + methyl 2-aminobenzoate | Degradation studies |
Substitution at Fluorine
The electron-withdrawing fluorine at position 6 of the quinoline ring facilitates nucleophilic aromatic substitution (NAS):
Functionalization of Hydroxyl Group
The 4-hydroxy group on the quinoline ring undergoes alkylation, acylation, and coordination:
Quinoline Ring Modifications
The quinoline system participates in electrophilic substitution and redox reactions:
Ester Group Reactivity
The methyl benzoate participates in transesterification and Grignard reactions:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Transesterification | EtOH, H₂SO₄ | Ethyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate | 85% |
| Grignard Addition | CH₃MgBr, THF | Tertiary alcohol derivative | 68% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalyst | Coupling Partner | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl derivatives |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Primary amines | N-arylaminated analogs |
Key Observations:
-
Regioselectivity : Fluorine directs electrophilic substitutions to positions 5 and 8 of the quinoline ring .
-
Stability : The hydroxyl group enhances solubility but requires protection during harsh reactions (e.g., nitration) .
-
Biological Relevance : Alkylation of the hydroxyl group increases blood-brain barrier penetration in analogs .
Limitations in Existing Data:
While patents provide synthetic routes for related quinoline derivatives, experimental details specifically for Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate remain sparse. Further studies are needed to quantify reaction kinetics and optimize yields.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Group Effects
The compound is compared to analogs from (C1–C7) and other benzoate derivatives (). Critical differences include:
Physicochemical and Analytical Comparisons
- Solubility: The target compound’s 4-hydroxy and carbonylamino groups likely enhance solubility in polar solvents (e.g., DMSO, methanol) compared to C1–C7 (piperazine-linked), which show moderate solubility in ethyl acetate .
- Crystallinity : C1–C7 form yellow/white solids via ethyl acetate crystallization, while the target compound’s hydroxy group may promote polymorphic diversity, as seen in hydrogen-bonded crystals () .
- Spectroscopic Data : Similar to C1–C7, the target compound’s structure would be confirmed via ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and HRMS (exact mass ~384.1 g/mol) .
Functional Implications
- Electronic Effects: The 6-fluoro group increases electron deficiency in the quinoline ring compared to C4’s 4-fluorophenyl substituent, altering reactivity in substitution or coordination reactions .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield and purity of Methyl 2-[(6-fluoro-4-hydroxy-3-quinolyl)carbonylamino]benzoate?
Answer:
The synthesis typically involves coupling 6-fluoro-4-hydroxy-3-quinolinecarboxylic acid with methyl 2-aminobenzoate. Key steps include:
- Activation of the carboxylic acid : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active intermediate (e.g., acylurea).
- Purification : Employ column chromatography with a gradient of ethyl acetate/hexane or utilize recrystallization from ethanol to isolate the product.
- Monitoring : Track reaction progress via TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which crystallographic tools and software are suitable for structural elucidation of this compound?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Methodological considerations:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure refinement : Apply the SHELX suite (SHELXL for refinement, SHELXS for solution), which is robust for small-molecule crystallography despite its historical limitations in handling twinned data .
- Validation : Cross-check with CCDC databases to confirm bond lengths and angles are within expected ranges.
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this quinoline derivative?
Answer:
- Substituent variation : Synthesize analogs with modifications to the quinoline ring (e.g., replacing fluorine with chlorine or methyl groups) or the benzoate ester (e.g., ethyl instead of methyl).
- In vitro assays :
- Antimicrobial activity : Test against E. coli and S. aureus using broth microdilution (CLSI guidelines).
- Enzyme inhibition : Screen against Topoisomerase II or kinases via fluorescence-based assays.
- Data analysis : Compare IC50 values and correlate substituent electronic effects (Hammett σ constants) with activity trends .
Advanced: What HPLC conditions are optimal for quantifying this compound in biological matrices?
Answer:
- Column : C18 reversed-phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 × 150 mm, 5 µm).
- Mobile phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), starting at 20% B to 90% B over 15 min.
- Detection : UV at 254 nm or MS/MS in positive ion mode for enhanced specificity.
- Validation : Ensure linearity (R² > 0.99), LOD < 10 ng/mL, and recovery > 85% in spiked plasma samples .
Advanced: How can researchers assess the acute toxicity profile of this compound in compliance with OECD guidelines?
Answer:
- Oral toxicity (OECD 423) : Administer graded doses (5–2000 mg/kg) to Sprague-Dawley rats; monitor mortality and clinical signs for 14 days.
- Inhalation toxicity (OECD 403) : Use a nose-only exposure chamber with aerosolized compound (4-hour exposure, 0.5–5 mg/L).
- Classification : Align with GHS Category 4 (LD50 > 300 mg/kg) if results show low acute hazard .
Advanced: What strategies enhance the metabolic stability of the benzoate ester moiety in vivo?
Answer:
- Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to resist esterase hydrolysis.
- In vitro models :
- Liver microsomes : Incubate with rat/human microsomes (1 mg/mL) and NADPH; quantify parent compound via LC-MS.
- Plasma stability : Assess degradation in fresh plasma (37°C, 24 hours).
- Data interpretation : Half-life (t½) > 60 min in microsomes suggests suitability for further development .
Advanced: Can co-crystallization improve the solubility or stability of this compound?
Answer:
- Co-former selection : Test carboxylic acids (e.g., 4-carboxybenzoic acid) or piperazine derivatives to form salt or co-crystal structures.
- Screening : Use solvent-drop grinding or slurry methods in 1:1–1:3 molar ratios.
- Characterization : Confirm co-crystal formation via PXRD peaks (e.g., 2θ = 10.5°, 15.7°) and DSC (distinct melting endotherms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
